Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate shows selective reactivity in synthesis, reacting with trimethylaluminium-activated 2-amino- or 4-aminobenzoic acid ethyl esters. This leads to the formation of corresponding anilides without self-condensation, which is significant in the synthesis of new Luotonin A derivatives (Atia et al., 2017).
- Quinoline derivatives, including those based on ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate, are known as efficient fluorophores. They are used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Applications in Material Science
- Novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate derivatives have been synthesized. These compounds have potential in photodiode applications, demonstrating remarkable optical behavior suitable for manufacturing organic photodiodes (Elkanzi et al., 2020).
Potential Biological Activities
- Some derivatives of this compound have been studied for their antimonoamineoxidase and antitumor properties. These studies reveal that specific compounds exhibit significant activity, highlighting their potential in medicinal chemistry (Markosyan et al., 2006).
Pharmaceutical Synthesis
- The synthesis of 3-amino-3,4-dihydro-2(1H)-quinazolinones, which includes this compound, indicates potential anticonvulsant activities. These compounds have been evaluated for their effects in various seizure models, suggesting a new avenue for the development of anticonvulsant drugs (Kornet et al., 1984).
Future Directions
Properties
IUPAC Name |
ethyl 4-[(2-methylphenyl)methylamino]quinazoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-19(23)18-21-16-11-7-6-10-15(16)17(22-18)20-12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPLJKWYNPTJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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